3-Propyl-3-azabicyclo[3.3.1]nonan-9-one
Description
Structure
3D Structure
Properties
CAS No. |
68066-54-6 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
3-propyl-3-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C11H19NO/c1-2-6-12-7-9-4-3-5-10(8-12)11(9)13/h9-10H,2-8H2,1H3 |
InChI Key |
XEQFDHSBOUPCSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2CCCC(C1)C2=O |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 3 Propyl 3 Azabicyclo 3.3.1 Nonan 9 One and Analogs
Spectroscopic Characterization Techniques
The structural characterization of 3-azabicyclo[3.3.1]nonan-9-one derivatives relies heavily on modern spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction, and Infrared (IR) spectroscopy are indispensable for confirming the bicyclic structure, identifying functional groups, and determining the preferred spatial arrangement of the atoms.
NMR spectroscopy is the most powerful tool for determining the structure of 3-azabicyclo[3.3.1]nonan-9-ones in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each nucleus, their connectivity, and their spatial proximity.
The ¹H and ¹³C NMR spectra of 3-azabicyclo[3.3.1]nonan-9-ones provide characteristic signals that can be assigned to the specific protons and carbons of the bicyclic framework. While specific data for 3-Propyl-3-azabicyclo[3.3.1]nonan-9-one is not extensively detailed in the literature, analysis of various analogs allows for the prediction of chemical shift regions. fao.org
The ¹³C NMR spectrum is particularly informative, with the carbonyl carbon (C-9) typically appearing as a downfield signal. For example, in a series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the C-9 signal was observed in the range of 202-208 ppm. rsc.org The carbons adjacent to the nitrogen atom (C-2 and C-4) also show characteristic shifts. rsc.org
The assignment of these signals is often complex due to the molecule's intricate structure, but it can be achieved through a combination of 1D and 2D NMR techniques. nih.govnih.gov Detailed NMR analysis of variously substituted 3-azabicycles has shown that they exist in specific conformations, with substituents typically adopting an equatorial orientation. fao.org
Below is a table summarizing typical ¹³C NMR chemical shifts for the core structure of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one analogs.
| Carbon Atom | Typical Chemical Shift Range (ppm) | Reference |
|---|---|---|
| C-9 (Carbonyl) | 202 - 208 | rsc.org |
| C-2, C-4 | ~61 - 63 | rsc.org |
| C-1, C-5 | ~46 - 49 | rsc.org |
| Other Ring Carbons | ~30 - 40 | rsc.org |
For unambiguous signal assignment and detailed structural analysis, 2D NMR experiments are essential. nih.govnih.gov
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other (typically on adjacent carbons), helping to trace the proton connectivity throughout the bicyclic system. fao.org
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of carbon resonances. fao.orgtandfonline.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together the molecular framework. fao.orgtandfonline.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and conformational preferences of the molecule, such as the relative orientation of substituents. fao.orgtandfonline.com
Through the combined use of these techniques, researchers have been able to confirm that many 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives exist in a chair-boat conformation. nih.gov
X-ray diffraction analysis of single crystals provides the most definitive information about the molecular structure and conformation in the solid state. This technique has been instrumental in confirming the bicyclic structure and determining the preferred conformations of various 3-azabicyclo[3.3.1]nonane derivatives.
Studies on analogs have revealed that the bicyclo[3.3.1]nonane core can adopt several conformations, most commonly the twin-chair, chair-chair, and chair-boat forms. beilstein-journals.orgnih.gov For instance, the X-ray structure of 2,4-bis(3-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one showed that the bicyclic system adopts a twin-chair conformation with the aryl substituents in equatorial orientations. nih.gov In contrast, an analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformation in the solid state. nih.gov The hydroperchlorate salt of the corresponding reduced nonane (B91170) (lacking the C-9 ketone) was found to adopt a chair-chair conformation. nih.gov
These findings highlight that the conformation can be influenced by substituents, the presence of other heteroatoms, and salt formation.
| Compound | Determined Solid-State Conformation | Reference |
|---|---|---|
| 2,4-Bis(3-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one | Twin-Chair | nih.gov |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-Boat | nih.gov |
| 2,2,4,4-Tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-Boat (Nitrogen ring in boat) | tandfonline.com |
| 3-Methyl-2,4-diphenyl-9α-(3,5-dichlorobenzamido)-3-azabicyclo[3.3.1]nonane | Flattened Chair-Chair | researchgate.net |
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound and its analogs, the most characteristic feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group at the C-9 position. The presence of a strong band around 1710 cm⁻¹ is indicative of the ketone functional group within the bicyclic system. oregonstate.edu This technique provides a quick and reliable method for confirming the presence of the C-9 ketone, which is a key structural feature of this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conformational Preferences and Dynamics of Azabicyclo[3.3.1]nonan-9-ones
The bicyclo[3.3.1]nonane ring system is conformationally flexible and can exist in several forms, primarily the double-chair (or twin-chair), chair-boat, and twin-boat conformations. The preferred conformation is determined by a delicate balance of steric and stereoelectronic effects. beilstein-journals.org
For 3-azabicyclo[3.3.1]nonan-9-one derivatives, the two most commonly observed conformations are the chair-chair and chair-boat forms. researchgate.net In many cases, such as for 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones, the chair-chair conformation is preferred. beilstein-journals.org However, the introduction of bulky substituents or additional heteroatoms can shift this preference. For example, 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones adopt a chair-boat conformation to alleviate steric strain. nih.govbeilstein-journals.org
NMR studies in solution, particularly using NOESY techniques, combined with theoretical calculations, have shown that for some analogs like 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, the boat-chair conformer is predominant in solution, even though the energy difference between the chair-chair and boat-chair forms can be very small. tandfonline.com The conformation is also sensitive to protonation; the hydroperchlorate salts of these compounds tend to favor the chair-chair form in solution. tandfonline.com The stability of certain conformations can be influenced by hyperconjugative interactions, such as the interaction between the nitrogen lone pair and an anti-bonding sigma orbital of an adjacent C-H bond. beilstein-journals.org
Detailed NMR analysis has demonstrated that many 3-azabicyclo[3.3.1]nonan-9-ones exist in a twin-chair conformation with substituents in an equatorial orientation, which minimizes steric hindrance. fao.org This conformational preference is a key determinant of the chemical reactivity and biological activity of these compounds.
Chair-Chair and Boat-Chair Conformations of Bicyclic Rings
The bicyclo[3.3.1]nonane ring system can, in principle, adopt several conformations, with the twin-chair (CC) and boat-chair (BC) forms being the most significant. In the twin-chair conformation, both six-membered rings adopt a chair-like geometry. This conformation is generally the most stable for unsubstituted bicyclo[3.3.1]nonane.
However, in the case of 3-azabicyclo[3.3.1]nonane derivatives, the conformational landscape is more complex. While the twin-chair conformation is often preferred, the boat-chair conformation, where one of the rings adopts a boat form, can also be significantly populated. The relative stability of these conformers is influenced by a variety of factors, including transannular interactions (steric hindrance between atoms across the rings) and the nature of substituents. For instance, unless there is a 7-endo substituent, 3-azabicyclo[3.3.1]nonanes typically exist in a twin-chair conformation. rsc.org In this conformation, the lone pair of electrons on the nitrogen atom at position 3 can cause considerable distortion of the cyclohexane (B81311) ring due to repulsion with the C(7)-H group. rsc.org
Theoretical calculations, such as ab initio methods, have been employed to estimate the energy difference between these conformers. For a related compound, 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, single point calculations at the MP4/6-31G level revealed an energy difference of only 1.497 kcal/mole between the chair-chair and boat-chair conformers, highlighting the subtle energy balance that can exist in these systems.
Influence of Substituents on Conformational Equilibrium
The introduction of substituents onto the 3-azabicyclo[3.3.1]nonane skeleton can significantly alter the conformational equilibrium between the chair-chair and boat-chair forms. The size and orientation of the substituent on the nitrogen atom (at position 3) play a crucial role in determining the preferred conformation.
For N-substituted 2,6-dimethylpiperidines, which share a similar structural motif, the attachment of electron-withdrawing groups like acetyl (COR) can lead to a change in the hybridization of the nitrogen from sp³ to sp², promoting a planar geometry. This can introduce allylic strain (A¹,³-strain) due to nonbonded interactions between the substituent and equatorial groups at the alpha positions. In some cases, this strain can be so severe that the molecule adopts a conformation with axial substituents to alleviate it.
In the case of this compound, the N-propyl group will influence the conformational preference. While a twin-chair conformation is generally expected, the steric bulk of the propyl group could lead to a flattening of the piperidine (B6355638) ring at the nitrogen end. The conformational behavior of related N-acyl derivatives, such as N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane, has been shown to favor a twin-chair conformation with a slight flattening at the nitrogen end.
Triple Inversion Processes and Potential Energy Landscapes
The conformational dynamics of 3-azabicyclo[3.3.1]nonane systems can be complex, involving not only ring-flipping between chair and boat forms but also pyramidal inversion at the nitrogen atom. This nitrogen inversion, also known as umbrella inversion, is a rapid oscillation of the nitrogen atom and its substituents through a planar transition state. wikipedia.org For acyclic amines, this process is extremely fast, leading to a rapid interconversion of enantiomers if the nitrogen is a stereocenter. libretexts.org
In cyclic and bicyclic amines, the barrier to nitrogen inversion can be significantly higher. For N-bridged bicyclic amines, the geometry of the Cα-N-Cα tripyramid fragment plays a crucial role in determining the inversion barrier. biu.ac.ilnih.gov The term "triple inversion" in the context of this compound likely refers to a combination of three dynamic processes: the inversion of the piperidine ring, the inversion of the cyclohexanone (B45756) ring, and the pyramidal inversion at the nitrogen atom.
The potential energy landscape of these molecules describes the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformations (like chair-chair and boat-chair), while the saddle points represent the transition states for conformational changes. The height of the energy barriers between these minima determines the rate of interconversion. Computational studies are essential for mapping these complex potential energy landscapes and understanding the intricate pathways of conformational change.
Stereochemical Investigations of this compound Derivatives
The stereochemistry of derivatives of this compound is of significant interest due to the potential for creating multiple stereoisomers with distinct biological activities. The rigid bicyclic framework allows for precise control over the spatial orientation of substituents.
Epimeric Forms and Diastereomeric Ratios
Reduction of the ketone at the C-9 position of 3-azabicyclo[3.3.1]nonan-9-one derivatives can lead to the formation of two epimeric alcohols, with the hydroxyl group in either an axial or equatorial orientation relative to one of the rings. The ratio of these epimers is dependent on the reaction conditions and the steric and electronic nature of the substituents on the bicyclic system. For instance, the reduction of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with sodium borohydride (B1222165) has been shown to produce mixtures of α- and β-epimers. researchgate.net
The introduction of additional substituents on the carbon framework can lead to the formation of diastereomers. The stereochemical outcome of reactions, such as alkylations or Michael additions, is often dictated by the conformational preferences of the starting material and the transition states. For example, Michael reactions of 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds lead to the formation of substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates with specific stereochemistry.
Stereochemical Assignment through Spectroscopic Data and Theoretical Calculations
The unambiguous assignment of the stereochemistry of this compound derivatives relies on a combination of spectroscopic techniques and theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the stereochemistry and conformation of these molecules in solution. Key parameters include:
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment and spatial orientation.
Coupling Constants: Vicinal (³J) coupling constants between protons can provide information about dihedral angles, which helps in determining the ring conformation.
Nuclear Overhauser Effect (NOE): NOESY experiments can identify protons that are close in space, providing crucial information for stereochemical assignments.
For example, in related 3,7-diazabicyclo[3.3.1]nonane derivatives, the observation of a doublet of doublets for equatorial protons at C2, C4, C6, and C8 with large geminal and smaller vicinal coupling constants is indicative of a chair-chair conformation.
X-ray Crystallography provides definitive information about the solid-state conformation and stereochemistry of crystalline derivatives.
Theoretical Calculations , such as molecular mechanics and quantum mechanical methods, can be used to calculate the relative energies of different stereoisomers and conformers, providing insights that complement experimental data. These calculations can also be used to predict NMR parameters, which can then be compared with experimental values to validate the proposed structures.
Reaction Mechanisms and Pathways Involving 3 Propyl 3 Azabicyclo 3.3.1 Nonan 9 One and Its Skeleton
Mechanistic Insights into Mannich Reactions for Bicyclic Core Formation
The Mannich reaction is a cornerstone for the synthesis of the 3-azabicyclo[3.3.1]nonane skeleton. nih.gov This multicomponent reaction provides an efficient route to construct the bicyclic core through a double condensation process. The general mechanism involves the reaction of a primary amine, an aldehyde (commonly formaldehyde (B43269) or its equivalent), and a ketone with two acidic α-hydrogen atoms, such as a cyclohexanone (B45756) derivative. semanticscholar.orgtandfonline.com
The reaction is initiated by the formation of a highly electrophilic iminium ion from the condensation of the primary amine (e.g., propylamine) and the aldehyde. A ketone, such as cyclohexanone, is deprotonated under the reaction conditions to form an enolate. This enolate then acts as a nucleophile, attacking the iminium ion in the first intermolecular Mannich step. The resulting intermediate possesses a pendant arm containing a secondary amine and a carbonyl group. The crucial second step is an intramolecular Mannich reaction, where the secondary amine condenses with another molecule of the aldehyde to form a new iminium ion. The enolate of the existing ketone moiety then attacks this intramolecular iminium ion, leading to the closure of the second ring and the formation of the characteristic bicyclo[3.3.1]nonan-9-one core.
Reduction Mechanisms of the Ketone Moiety
The carbonyl group at the C-9 position is a key functional handle for further derivatization. Its reduction can be achieved through several methods, each with a distinct mechanism and stereochemical outcome.
Wolff-Kishner Reduction
The Wolff-Kishner reduction is a classical method for the complete deoxygenation of the C-9 ketone to a methylene (B1212753) (CH₂) group, yielding the corresponding 3-propyl-3-azabicyclo[3.3.1]nonane. semanticscholar.org The reaction is performed under harsh, basic conditions at high temperatures, typically using hydrazine (B178648) (NH₂NH₂) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as triethylene glycol. semanticscholar.orgnih.gov
The mechanism proceeds in two main stages. youtube.commasterorganicchemistry.com
Hydrazone Formation: The ketone first reacts with hydrazine to form a hydrazone intermediate. youtube.com
Reduction: In the presence of a strong base, the N-H proton of the hydrazone is abstracted, forming an anion. This anion rearranges, and subsequent protonation by the solvent leads to a species with a nitrogen-nitrogen double bond. A second deprotonation by the base results in the formation of a carbanion and the irreversible elimination of nitrogen gas (N₂). masterorganicchemistry.com The evolution of N₂ is the thermodynamic driving force for the reaction. youtube.com Final protonation of the carbanion yields the fully reduced alkane product. youtube.com The Huang-Minlon modification is a commonly employed, higher-yielding variant of this procedure. nih.govdokumen.pub
Sodium Borohydride (B1222165) Reductions
Reduction of the C-9 ketone with sodium borohydride (NaBH₄) yields the corresponding 3-propyl-3-azabicyclo[3.3.1]nonan-9-ol. researchgate.net This reaction involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The mechanism is a straightforward nucleophilic addition.
The stereochemistry of the resulting alcohol is a critical aspect of this reduction. The bicyclic framework is not planar, and the two faces of the carbonyl group are diastereotopic. Consequently, hydride attack can occur from either the endo or exo face, leading to a mixture of two epimeric alcohols (axial and equatorial). The ratio of these epimers is influenced by steric hindrance around the carbonyl group. rug.nl For related 3-azabicyclo[3.3.1]nonan-9-ones, reduction with sodium borohydride has been shown to produce mixtures of the α- and β-epimeric alcohols. researchgate.net
| Precursor | Product Epimer Ratio (α:β) | Reference |
| 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one | 2:3 | researchgate.net |
| 3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one | 2:3 | researchgate.net |
Ruthenium-catalyzed Hydrogenation
Ruthenium-catalyzed hydrogenation offers a highly efficient and stereoselective method for reducing the ketone moiety to an alcohol. researchgate.netthieme-connect.com This process typically involves reacting the ketone with hydrogen gas in the presence of a chiral ruthenium catalyst. Asymmetric hydrogenation using catalyst systems such as those based on BINAP/diamine-Ru(II) complexes can achieve excellent enantioselectivity and diastereoselectivity, yielding specific chiral alcohols. researchgate.netthieme-connect.com
The reaction is notable for its high efficiency, allowing for very low catalyst loadings with substrate-to-catalyst ratios reaching up to 50,000. thieme-connect.com This method is particularly valuable for producing specific stereoisomers, such as the endo-alcohol of 9-azabicyclo[3.3.1]nonan-3-one derivatives, which are important intermediates in agrochemical and pharmaceutical synthesis. google.com The catalytic cycle generally involves the coordination of the ketone to the ruthenium center, followed by the insertion of hydrogen and subsequent reductive elimination of the alcohol product.
Transannular Reactions in Bicyclo[3.3.1]nonane Systems
The bicyclo[3.3.1]nonane system consists of a bridged cyclooctane (B165968) ring, which imparts unique geometric and conformational properties. oregonstate.edu The molecule typically adopts a dual chair-chair conformation. However, this conformation can lead to significant steric repulsion between the hydrogen atoms at the C-3 and C-7 positions. rsc.org To alleviate this strain, the cyclohexane (B81311) rings may flatten, or the molecule can adopt a chair-boat conformation.
This close spatial proximity of atoms across the ring system facilitates transannular reactions—reactions that occur between non-adjacent atoms. oregonstate.edu These reactions are a hallmark of medium-sized ring chemistry and are prevalent in the bicyclo[3.3.1]nonane framework. Examples of such reactions include:
Transannular Hydride Shifts: A hydride ion can migrate from one carbon atom to another across the ring, typically to a carbocationic center.
Transannular Cyclizations: A nucleophilic group on one side of the ring can attack an electrophilic center on the other side, forming a new bond and potentially a new ring system. An example is the transannular participation of a cyanamido group during the reaction of 1,5-cyclooctadiene, which leads to the formation of a 9-azabicyclo[3.3.1]nonane derivative, demonstrating the formation of the C-N bond across the ring. le.ac.uk
In the context of 3-azabicyclo[3.3.1]nonan-9-one, the nitrogen atom at position 3 and the carbonyl group at position 9 are held in a fixed spatial relationship, which can influence the molecule's reactivity and lead to unique transannular interactions under specific reaction conditions.
Regioselectivity and Chemoselectivity in Derivatization Reactions
The presence of multiple reactive sites—the tertiary amine at N-3 and the ketone at C-9—makes the study of regioselectivity and chemoselectivity in derivatization reactions crucial.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the 3-propyl-3-azabicyclo[3.3.1]nonan-9-one skeleton, the ketone at C-9 is generally the more reactive site for nucleophilic additions and condensations. Reactions with nitrogen-containing nucleophiles like hydroxylamine (B1172632) and hydrazine readily occur at the C-9 position to form the corresponding oximes and hydrazones, respectively, without affecting the tertiary amine at N-3. tandfonline.compleiades.online Similarly, reductive amination is another chemoselective transformation that occurs at the C-9 carbonyl. pleiades.online The tertiary amine at N-3 is less reactive under these conditions but can undergo reactions like quaternization with alkyl halides.
Regioselectivity , the preference for reaction at one position over other possible positions, is also a key consideration. In molecules with multiple similar functional groups, one may react preferentially. For example, in the sodium borohydride reduction of a related 1,5,7-trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane system, reduction occurs with high regioselectivity at the carbonyl group adjacent to the most substituted carbon atom. thieme-connect.com This selectivity is attributed to electronic and steric factors within the bicyclic framework. For derivatization of the this compound itself, the primary site of reaction is the C-9 ketone, as it is the most electrophilic and accessible functional group for many reagents. tandfonline.com Michael additions involving piperidine (B6355638) precursors to form the bicyclic system also demonstrate high regioselectivity in the ring-forming steps. researchgate.net
Structure Activity Relationship Sar Studies and Pharmacological Target Interactions
General Principles of SAR in Azabicyclo[3.3.1]nonane Derivatives
The 3-azabicyclo[3.3.1]nonane framework serves as a rigid scaffold that, when appropriately functionalized, can interact with a variety of biological targets. The stereochemistry of this bicyclic system is a critical determinant of its biological response. These compounds typically exist in a stable twin-chair conformation, which positions the substituents in defined spatial orientations.
A significant body of research focuses on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives. researchgate.net For these molecules, a general SAR principle has been established concerning their antimicrobial and anticancer activities: the presence of electron-withdrawing groups, such as halogens (fluoro, chloro, bromo), at the para positions of the aryl rings at C-2 and C-4 tends to enhance biological activity. researchgate.netscirp.org Conversely, the introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) on these aryl rings often results in reduced cytotoxic potency. scirp.org The nature of the substituent on the nitrogen atom at position 3 and modifications at the C-9 ketone group are also pivotal for modulating interactions with specific pharmacological targets.
Modulation of Neurotransmitter Receptors
The azabicyclo[3.3.1]nonane scaffold is a key structural feature in ligands designed for various neurotransmitter receptors. While direct studies on 3-Propyl-3-azabicyclo[3.3.1]nonan-9-one are limited, research on related derivatives provides significant insight into their potential for receptor modulation.
While the 3-azabicyclo[3.3.1]nonane core is of interest, more extensive research has been conducted on the closely related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold for its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Studies on these diaza-derivatives show that implementing a carboxamide group at one of the nitrogen atoms can lead to compounds with high affinity and subtype selectivity for α4β2* nAChRs. nih.gov The nature of the substituents plays a crucial role; small alkyl groups tend to produce compounds with strong agonistic profiles, whereas aryl substituents can shift the activity towards partial agonism or antagonism. nih.gov Research on 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime derivatives also suggests potential interactions with nAChRs, where they may act as either agonists or antagonists, thereby influencing neuronal excitability. smolecule.com
The bicyclo[3.3.1]nonane framework has been explored for the development of selective opioid receptor ligands. Research has shown that certain heterocyclic bicyclo[3.3.1]nonan-9-one compounds are potent kappa-opioid receptor (KOR) specific agonists. d-nb.info For example, dimethyl 7-methyl-2,4-di-2-pyridyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylate was identified as a highly specific κ-ligand with high affinity for KORs in guinea pig cerebellar membranes. d-nb.info This compound exhibited a mu/kappa selectivity ratio of 600. d-nb.info
Furthermore, the related 2-azabicyclo[3.3.1]nonane scaffold, found in phenylmorphan (B1201687) derivatives, has been instrumental in developing ligands with varying efficacy at the mu-opioid receptor (MOR). nih.gov A novel set of chiral C9-substituted phenylmorphans has been shown to display improved MOR selectivity and a range of efficacies from high to low. nih.gov These studies underscore the versatility of the bicyclic nonane (B91170) core in creating ligands with specific selectivity and functional activity at different opioid receptor subtypes.
| Scaffold Type | Receptor Target(s) | Observed Activity | Key Structural Features |
| 3,7-Diazabicyclo[3.3.1]nonane | nAChR (α4β2*) | Agonism, Partial Agonism, Antagonism | Carboxamide motif; Small alkyl vs. aryl substituents nih.gov |
| 3,7-Diazabicyclo[3.3.1]nonane | Kappa-Opioid Receptor (KOR) | Selective Agonism | 2,4-di-2-pyridyl substitution d-nb.info |
| 2-Azabicyclo[3.3.1]nonane | Mu-Opioid Receptor (MOR) | Agonism, Partial Agonism | C9-substitutions on phenylmorphan core nih.gov |
| 9-Azabicyclo[3.3.1]nonane | Serotonin (B10506) 5-HT3 Receptor | Antagonism | Indazole-3-carboxamide moiety (e.g., Granisetron) psu.edunih.gov |
The azabicycloalkane structure is a well-established pharmacophoric element for serotonin 5-HT3 receptor antagonists. nih.gov A prominent example is Granisetron, an indazole carboxamide derivative of 9-azabicyclo[3.3.1]nonane, which is a potent 5-HT3 antagonist. psu.edunih.gov The rigid bicyclic moiety serves to orient the key functional groups—typically an aromatic part and a basic nitrogen atom linked by a carbonyl group—in a precise conformation for optimal receptor binding. nih.govnih.gov
Pharmacophore models for 5-HT3 antagonists have been developed based on the three-dimensional steric properties of a wide range of potent ligands, including those with azabicyclic cores. psu.edu These models help explain the high-affinity binding and have been used to successfully predict the activity of other serotonergic compounds at the 5-HT3 receptor. psu.edu The constrained nature of the 3-azabicyclo[3.3.1]nonane skeleton makes it an attractive scaffold for designing new ligands that fit these pharmacophoric models.
The interaction of 3-azabicyclo[3.3.1]nonane derivatives with GABA receptors is not as extensively documented as their interactions with other neurotransmitter systems. However, patent literature indicates that related diazabicyclic [3.3.1]nonane structures have been investigated as potential GABA receptor ligands, suggesting that the bicyclic framework has the potential to be adapted for this target. google.com Further research is required to specifically determine the activity and SAR of 3-azabicyclo[3.3.1]nonane derivatives at GABA receptors.
Antiproliferative and Anticancer Activities
Numerous studies have demonstrated the potential of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives as antiproliferative and anticancer agents. scirp.orgnih.gov The SAR for this activity is relatively well-defined.
In vitro studies against human liver cancer cell lines (HepG2) have shown that derivatives bearing electron-withdrawing halogen substituents (F, Cl, Br) at the para-position of the C-2 and C-4 aryl rings exhibit superior cytotoxicity compared to the unsubstituted parent compound or derivatives with electron-donating groups. scirp.org For instance, a 2-thienoyl hydrazone derivative with a para-fluoro substitution on the phenyl rings showed an IC50 value of 3.76 µg/mL against HepG2 cells. scirp.org The proposed mechanism for this anticancer action involves the induction of apoptotic cell death. scirp.org This consistent trend highlights the importance of the electronic properties of the aryl substituents in modulating the antiproliferative effects of this class of compounds.
| Compound Derivative | Aryl Substituent (C-2, C-4) | Cell Line | IC50 (µg/mL) |
| Thienoyl Hydrazone 12 | 4-Fluorophenyl | HepG2 | 3.76 scirp.org |
| Thienoyl Hydrazone 13 | 4-Chlorophenyl | HepG2 | >3.76 scirp.org |
| Thienoyl Hydrazone 14 | 4-Bromophenyl | HepG2 | >3.76 scirp.org |
| Thienoyl Hydrazone 11 | 4-Methoxyphenyl | HepG2 | >3.76 scirp.org |
| Thienoyl Hydrazone 15 | 4-Isopropylphenyl | HepG2 | >3.76 scirp.org |
| Thienoyl Hydrazone 10 | 4-Methylphenyl | HepG2 | >3.76 scirp.org |
| Thienoyl Hydrazone 9 | Phenyl (unsubstituted) | HepG2 | >3.76 scirp.org |
Molecular Mechanisms of Action (e.g., Polyamine Catabolism Induction)
Recent research has identified the induction of polyamine catabolism as a promising strategy for developing novel antineoplastic agents. researchgate.netnih.gov Polyamines are essential for cell growth, and their metabolic pathways are often dysregulated in cancer cells. researchgate.netnih.gov The activation of polyamine catabolism can lead to the production of cytotoxic byproducts, which in turn can induce apoptosis in cancer cells. researchgate.netnih.gov
The search for chemical compounds that can activate or restore normal levels of polyamine catabolism in tumors has pointed to bicyclononan-9-ones as a promising class of molecules. researchgate.netnih.gov Studies on related bispidine (3,7-diazabicyclo[3.3.1]nonan-9-one) derivatives have shown that these compounds can trigger the breakdown of polyamines. researchgate.netnih.gov For instance, certain bispidine derivatives were found to effectively induce apoptosis in HepG2 cancer cells, a mechanism linked to their ability to accelerate polyamine catabolism. nih.gov This cytotoxic effect was notably enhanced when polyamines were exogenously added to the cell culture, supporting the proposed mechanism of action. nih.gov While these findings are primarily associated with the 3,7-diaza-analogs, they highlight the potential of the bicyclo[3.3.1]nonane framework, including 3-azabicyclo[3.3.1]nonan-9-one derivatives, as a scaffold for developing agents that target polyamine metabolism for cancer therapy. researchgate.net
Antimicrobial and Antifungal Activities
Derivatives of the 3-azabicyclo[3.3.1]nonan-9-one (3-ABN) skeleton have demonstrated significant potential as antimicrobial and antifungal agents. doi.org A wide range of bacterial and fungal strains have been shown to be susceptible to various 3-ABN analogs, including hydrazones, oximes, and thiosemicarbazones.
Specifically, N-hydroxy-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and their corresponding oximes have been screened for activity against a panel of pathogenic microbes. asianpubs.orgasianpubs.org These compounds showed inhibitory effects against bacteria such as Vibro cholerae, Salmonella typhi, Shigella flexneri, Escherichia coli, and Staphylococcus aureus. asianpubs.orgasianpubs.org The same series of compounds was also active against fungi, including Aspergillus flavus, Mucor, Microsporum gypseum, and Rhizopus. asianpubs.orgasianpubs.org
Furthermore, the derivatization of the ketone at the C-9 position into N-isonicotinoylhydrazones has yielded compounds with broad-spectrum antimicrobial activity. nih.gov Analogs featuring p-chlorophenyl, p-fluorophenyl, m-chlorophenyl, and m-methoxyphenyl substitutions were found to be active against all tested bacterial and fungal microorganisms. nih.gov Similarly, 4'-phenylthiosemicarbazone derivatives have shown potent inhibition against Bacillus subtilis and Salmonella typhi at low concentrations (6.25 µg/mL). tandfonline.comnih.gov Antifungal activity was also prominent, with certain derivatives exhibiting beneficial effects against Candida albicans and Cryptococcus neoformans at a minimum concentration of 6.25 µg/mL. nih.gov
| Compound Class | Substituents | Active Against Bacteria | Active Against Fungi | Reference |
|---|---|---|---|---|
| N-Hydroxy-2,4-diaryl-3-ABNs and their Oximes | Aryl = C6H5, p-OCH3C6H4, o-ClC6H4 | Vibro cholerae, Salmonella typhi, Shigella flexneri, E. coli, Staphylococcus aureus | Aspergillus flavus, Mucor, Microsporum gypseum, Rhizopus | asianpubs.orgasianpubs.org |
| 2,4-Diaryl-3-ABN N-isonicotinoylhydrazones | Ar = p-chlorophenyl, p-fluorophenyl | Broad spectrum activity | Broad spectrum activity | nih.gov |
| 2,4-Diaryl-3-ABN 4'-phenylthiosemicarbazones | Various aryl groups | Bacillus subtilis, Salmonella typhi (MIC = 6.25 µg/mL for some) | Candida albicans, Cryptococcus neoformans (MIC = 6.25 µg/mL for some) | tandfonline.comnih.gov |
| 2,4-Diaryl-3-ABN 2'-thienoyl hydrazones | Halogen substitutions (F, Cl, Br) | Excellent inhibitory potency (MIC range = 6.25 - 25.5 µg/mL) | Excellent inhibitory potency (MIC range = 6.25 - 25.5 µg/mL) | scirp.org |
Influence of Substituent Variation on Biological Activity and Selectivity
The biological activity and selectivity of 3-azabicyclo[3.3.1]nonan-9-one derivatives are highly dependent on the nature and position of various substituents on the bicyclic framework. Structure-activity relationship (SAR) studies have provided valuable insights into how these modifications modulate the antimicrobial and cytotoxic properties of these compounds. doi.orgresearchgate.net
A consistent finding across multiple studies is the significant impact of substituents on the aryl rings at the C-2 and C-4 positions. researchgate.netchemijournal.com A general SAR trend indicates that the presence of electron-withdrawing groups, particularly at the ortho and para positions of these aryl rings, enhances both antibacterial and antifungal activities. researchgate.netchemijournal.com For example, studies on thienoyl hydrazone derivatives revealed that compounds with halogen substitutions (e.g., fluorine, chlorine, bromine) exhibited excellent antimicrobial potency, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL. scirp.org The fluoro-substituted analog, in particular, also demonstrated superior antiproliferative activity against human liver cancer cells (HepG2). scirp.orgscirp.org This suggests that electron-withdrawing substituents may contribute to a pro-oxidant effect, leading to increased cytotoxicity. scirp.org
Conversely, the introduction of electron-donating groups, such as a methoxy (-OCH3) group, has been shown to result in compounds with potent antioxidant and free-radical scavenging properties, though this often correlates with lower cytotoxicity. scirp.org
The substituent at the N-3 position also plays a crucial role in determining the pharmacological profile. The introduction of an N-hydroxy group or conversion to an N-acetyl derivative alters the molecule's properties. asianpubs.orgnih.gov While much of the antimicrobial research has focused on derivatives with an unsubstituted N-H group or an N-hydroxy group, studies on related azabicyclic systems have shown that the nature of the N-substituent can profoundly influence receptor binding affinity and selectivity. For instance, in a series of 9-azabicyclo[3.3.1]nonane analogs, varying the N-substituent was key to modulating affinity and selectivity for sigma receptors. researchgate.net This highlights the importance of the N-3 substituent, such as the propyl group in this compound, in defining the molecule's specific biological target interactions.
| Substituent Type | Position | Effect on Biological Activity | Reference |
|---|---|---|---|
| Electron-withdrawing groups (e.g., Cl, F, Br) | C-2 and C-4 Aryl rings (para-position) | Enhanced antibacterial, antifungal, and anticancer activity | nih.govscirp.orgresearchgate.net |
| Electron-donating groups (e.g., OCH3) | C-2 and C-4 Aryl rings | Enhanced antioxidant activity; often lower cytotoxicity | scirp.org |
| Derivatization of C-9 ketone | C-9 | Formation of hydrazones, oximes, and thiosemicarbazones leads to potent antimicrobial compounds | nih.govtandfonline.com |
| N-substituent | N-3 | Influences overall pharmacological profile and receptor selectivity (in related scaffolds) | researchgate.net |
Computational Chemistry and in Silico Analysis of 3 Propyl 3 Azabicyclo 3.3.1 Nonan 9 One
Molecular Mechanics (MMX) and Quantum Mechanical Calculations (e.g., Ab Initio, Semiempirical)
Both molecular mechanics and quantum mechanical methods are instrumental in studying the 3-azabicyclo[3.3.1]nonan-9-one system. Molecular mechanics (MM) calculations, based on classical physics force fields, are particularly effective for determining low-energy conformations of flexible molecules. orcid.orgresearchgate.net Quantum mechanical (QM) methods, such as ab initio and Density Functional Theory (DFT), provide more accurate descriptions of electronic structure, allowing for the precise calculation of molecular properties. iucr.orgnih.gov For complex heterocyclic systems like this, a common approach involves initial conformational searches using MM, followed by geometry optimization and property calculation of the most stable conformers using DFT, often with functionals like B3LYP and basis sets such as 6-31G(d,p). iucr.orgresearchgate.net
The bicyclo[3.3.1]nonane framework is conformationally dynamic, capable of existing in several forms, primarily the twin-chair (chair-chair), chair-boat, and twin-boat conformations. nih.gov Computational and experimental studies on various 3-azabicyclo[3.3.1]nonan-9-ones consistently show that the twin-chair conformation is generally the most stable. researchgate.netsemanticscholar.org In this arrangement, both the piperidine (B6355638) and cyclohexane (B81311) rings adopt chair forms, minimizing steric and torsional strain.
The introduction of a substituent on the nitrogen atom at position 3, such as the propyl group in 3-Propyl-3-azabicyclo[3.3.1]nonan-9-one, influences the conformational equilibrium. The N-substituent can adopt either an axial or equatorial position. Computational studies on related N-alkylgranatanones (9-azabicyclo[3.3.1]nonan-3-ones) have shown a preference for the N-substituent to be in the axial position in the gas phase, though equatorial preferences have also been observed depending on the substitution and solvent. academie-sciences.fr For the 3-propyl derivative, the flexible alkyl chain would likely orient itself to minimize steric interactions with the rest of the bicyclic frame, making an equatorial-like orientation within the stable twin-chair conformation highly probable.
Energy calculations for the parent bicyclo[3.3.1]nonan-9-one show a small energy difference between the twin-chair and chair-boat conformers, with a relatively low barrier for inversion, suggesting that both conformers could co-exist in solution. researchgate.net
Table 1: Example of Calculated Conformational Energies for Bicyclo[3.3.1]nonan-9-one This table presents data for a related parent compound to illustrate typical energy differences.
| Conformer | Method | Relative Energy (kcal/mol) |
|---|---|---|
| Twin-Chair (CC) | DFT | 0.00 |
| Boat-Chair (BC) | DFT | ~1.0 |
Data adapted from studies on the parent bicyclo[3.3.1]nonan-9-one scaffold. researchgate.net
Quantum mechanical calculations, particularly DFT, are highly effective for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data for known derivatives, show a high degree of correlation, aiding in structure elucidation and conformational assignment. researchgate.netsemanticscholar.org
For this compound, DFT calculations would be expected to predict the chemical shifts for key nuclei. For instance, the bridgehead protons (H-1 and H-5) and carbons (C-1 and C-5) would have characteristic shifts influenced by the bicyclic strain and the proximity of the nitrogen atom. The carbons adjacent to the nitrogen (C-2 and C-4) and the carbonyl carbon (C-9) would also be accurately predicted. The protons of the N-propyl group would show distinct signals corresponding to the α, β, and γ positions relative to the nitrogen atom.
Table 2: Example of Calculated vs. Experimental ¹³C NMR Shifts for a 3-Azabicyclo[3.3.1]nonan-9-one Derivative This table shows data for a representative N-acetyl-diaryl derivative to demonstrate the accuracy of DFT predictions. nih.gov
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| C-1 & C-5 | 41.38 | 41.5 |
| C-2 & C-4 | 61.58 | 61.7 |
| C-6 & C-8 | 25.61 | 25.8 |
| C-7 | 18.30 | 18.5 |
Molecular Docking Studies for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. While docking studies specifically involving this compound are not reported, studies on analogous structures demonstrate the utility of this approach.
For example, derivatives of 3-azabicyclo[3.3.1]nonan-9-one have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. nih.gov In one such study, an N-acetyl-diaryl derivative was docked into the active site of the Mpro protein (PDB ID: 6LU7). nih.govwilddata.cn The docking simulation, performed using software like AutoDockTools, identified key interactions between the ligand and the protein's active site residues. nih.gov
Table 3: Example of Molecular Docking Results for a 3-Azabicyclo[3.3.1]nonan Derivative with SARS-CoV-2 Mpro This table summarizes findings from a study on a related compound to illustrate the application of molecular docking. nih.gov
| Parameter | Details |
|---|---|
| Protein Target | SARS-CoV-2 Main Protease (Mpro) |
| PDB ID | 6LU7 |
| Ligand | N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan derivative |
| Binding Energy (kcal/mol) | -8.5 to -9.5 |
| Key Interacting Residues | HIS41, CYS145, GLU166 |
For this compound, a similar docking approach could be used to explore its potential as an inhibitor for various enzymes or a ligand for receptors. The bicyclic core provides a rigid scaffold, while the N-propyl group offers a flexible hydrophobic chain that could favorably occupy a lipophilic pocket within a binding site. The ketone at C-9 and the nitrogen at position 3 could act as hydrogen bond acceptors, further anchoring the molecule to a target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. A 3D-QSAR study, using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), provides insights into how steric, electrostatic, and hydrophobic fields of a molecule influence its activity. nih.gov
Predictive Algorithms for Biological Activity (e.g., PASS)
Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the likely biological activities of a compound based solely on its 2D structure. The algorithm compares the structural features of the query molecule to a large training set of known biologically active substances. nih.govnih.gov The output is a list of potential activities, each with a probability of being active (Pa) and inactive (Pi). Activities where Pa > Pi are considered probable. mdpi.com
A PASS analysis of this compound would provide a broad overview of its potential pharmacological profile. Based on the known biological activities of the wider class of azabicyclic compounds, a PASS prediction might suggest activities such as:
Antimicrobial activity: Many 3-azabicyclo[3.3.1]nonane derivatives have shown antibacterial and antifungal properties.
Anticancer activity: The scaffold is present in compounds with demonstrated antitumor effects.
CNS activity: The rigid bicyclic structure is a common feature in ligands for various receptors in the central nervous system. nih.gov
Antiarrhythmic activity: Certain thia-analogues of the scaffold have been investigated for antiarrhythmic properties. nih.gov
The PASS prediction can thus serve as a valuable initial screening tool, highlighting the most promising therapeutic avenues to explore through subsequent experimental testing. youtube.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-azabicyclo[3.3.1]nonan-9-one |
| 9-azabicyclo[3.3.1]nonan-3-one |
| Bicyclo[3.3.1]nonan-9-one |
| N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivative |
Future Research Directions and Applications of 3 Propyl 3 Azabicyclo 3.3.1 Nonan 9 One Chemistry
Development of Novel and Efficient Synthetic Methodologies
The classical approach to synthesizing the 3-azabicyclo[3.3.1]nonan-9-one core is the Robinson-Schöpf condensation, a variation of the Mannich reaction. This one-pot reaction typically involves a dialdehyde (B1249045) (like glutaraldehyde), a primary amine (in this case, propylamine), and a derivative of acetone, such as acetonedicarboxylic acid. While effective, this method can sometimes lead to byproducts and require extensive purification.
Future synthetic research will likely focus on overcoming these limitations. Key areas of development include:
Catalytic Approaches: Exploring transition-metal-catalyzed or organocatalyzed versions of the cyclization could enhance efficiency and stereoselectivity. Catalytic N-alkylation of a pre-formed 3-azabicyclo[3.3.1]nonan-9-one with a propyl halide or other propylating agent offers an alternative route that may provide higher yields and easier purification compared to the direct multi-component reaction with propylamine (B44156).
Flow Chemistry: The use of continuous flow reactors could offer significant advantages for the synthesis of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-one. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to improved yields, reduced reaction times, and enhanced safety, particularly for exothermic reactions.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, including Mannich condensations. researchgate.net Applying this technology to the synthesis of N-alkylated 3-ABNs could drastically reduce reaction times and improve energy efficiency, making the process more environmentally friendly. researchgate.net
The development of such methodologies will be crucial for making this compound and its derivatives more accessible for subsequent pharmacological and synthetic applications.
Exploration of Undiscovered Pharmacological Targets and Polypharmacology
The 3-azabicyclo[3.3.1]nonane scaffold is a well-established pharmacophore found in numerous biologically active natural products and synthetic compounds. chemijournal.com Derivatives have shown activity at a wide range of biological targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs), sigma receptors, and opioid receptors, making them relevant for treating central nervous system (CNS) disorders. nih.gov
However, the specific pharmacological profile of this compound is largely uncharted territory. Future research should involve:
Broad Pharmacological Screening: The compound should be systematically evaluated against a diverse panel of receptors, enzymes, and ion channels, particularly those implicated in neurological and psychiatric disorders. The nature of the N-substituent is known to be a critical determinant of receptor affinity and selectivity, and the propyl group may confer a unique profile compared to the more commonly studied N-methyl or N-benzyl derivatives.
Investigation of Polypharmacology: The traditional "one molecule, one target" approach to drug discovery is increasingly giving way to the concept of polypharmacology, where a single ligand is designed to interact with multiple targets to achieve a superior therapeutic effect. Given that the azabicyclic core can interact with various receptors, this compound could serve as a foundational structure for developing multi-target ligands. For instance, it could be explored for simultaneous modulation of serotonin (B10506) and dopamine (B1211576) transporters or different subtypes of nAChRs.
Uncovering the specific biological targets of this compound could open up new avenues for the development of novel therapeutics for complex diseases.
Design and Synthesis of Advanced Derivatives with Enhanced Selectivity and Potency
Once a primary biological target for this compound is identified, subsequent research will focus on optimizing its structure to improve its pharmacological properties. The 3-ABN scaffold offers multiple points for chemical modification, allowing for fine-tuning of its interaction with biological targets.
Key strategies for designing advanced derivatives include:
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how structural modifications affect biological activity is essential. This would involve synthesizing a library of analogues where other parts of the molecule are altered while retaining the N-propyl group. For example, substituents could be introduced at the C2 and C4 positions of the bicyclic ring. Studies on related 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have shown that the nature and position of substituents on the aryl rings significantly influence their biological activity. researchgate.netresearchgate.net
Functionalization of the C9-Ketone: The ketone at the C9 position is a key functional handle that can be readily converted into other groups, such as alcohols, oximes, hydrazones, or spirocyclic systems. chemijournal.comresearchgate.net This allows for the introduction of additional pharmacophoric features that could enhance binding affinity, selectivity, or alter the functional activity (e.g., from agonist to antagonist).
Stereoselective Synthesis: The 3-ABN framework can exist in different conformations (e.g., chair-chair, chair-boat), and substituents can have different stereochemical orientations. nih.gov Developing stereoselective synthetic routes to produce specific isomers of advanced derivatives will be critical, as different stereoisomers often exhibit vastly different pharmacological profiles and potencies.
These efforts could lead to the discovery of highly potent and selective tool compounds for studying specific biological processes or new drug candidates with improved therapeutic indices.
A summary of potential modification sites and their intended effects is presented in the table below.
| Modification Site | Potential Modification | Desired Outcome |
| Nitrogen (N3) | Variation of alkyl chain length (e.g., ethyl, butyl) | Modulate lipophilicity and receptor affinity |
| Positions C2, C4 | Introduction of aryl or heteroaryl groups | Enhance binding through additional interactions (e.g., π-stacking) |
| Ketone (C9) | Reduction to alcohol, conversion to oxime/hydrazone | Introduce hydrogen bonding capabilities, alter functional activity |
| Cyclohexane (B81311) Ring | Introduction of substituents (e.g., methyl, hydroxyl) | Influence conformation and metabolic stability |
Utilization as Scaffolds in Complex Molecule Synthesis
Beyond its own potential biological activity, the rigid and well-defined three-dimensional structure of this compound makes it an attractive scaffold for the synthesis of more complex molecules. rsc.org Its bicyclic nature allows for the precise spatial arrangement of functional groups, a key feature in the design of ligands for specific protein binding pockets.
Future applications in this area could include:
Fragment-Based Drug Discovery (FBDD): The compound could be used as a core fragment in FBDD campaigns. Once a low-affinity interaction with a target is identified, the scaffold can be elaborated by adding other chemical fragments to build a more potent molecule. The C9-ketone and the potential for modification at other ring positions provide convenient points for such elaboration.
Synthesis of Natural Product Analogues: The 3-azabicyclo[3.3.1]nonane core is present in many complex diterpenoid alkaloids. chemijournal.com this compound could serve as a key starting material for the total synthesis of these natural products or for the creation of simplified analogues that retain the biological activity but are easier to synthesize.
Development of Chemical Probes: By attaching reporter groups such as fluorescent dyes or biotin (B1667282) tags to the scaffold, researchers can create chemical probes. These tools are invaluable for studying the biological role of the compound's targets through techniques like fluorescence microscopy or affinity purification.
The use of this compound as a pre-functionalized, rigid building block holds significant promise for accelerating the discovery of new chemical entities in both medicinal chemistry and chemical biology.
Q & A
Q. Table 1: Key Crystallographic Parameters for 3-Azabicyclo Derivatives
| Parameter | Value (Example) | Technique | Reference |
|---|---|---|---|
| Puckering amplitude (Q) | 0.487–0.628 Å | X-ray diffraction | |
| H⋯H interaction (%) | 52.3% | Hirshfeld surface | |
| Docking score (3ERT) | −9.56 kcal/mol | AutoDock |
Q. Table 2: Antimicrobial Efficacy of Thiosemicarbazone Derivatives
| Compound | Microbial Target | MIC (μg/mL) | Mechanism |
|---|---|---|---|
| 10 | Bacillus subtilis | 6.25 | Cell wall disruption |
| 13 | Candida albicans | 6.25 | Ergosterol synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
